Home > Products > Building Blocks P4490 > 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one
6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one - 1071463-83-6

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

Catalog Number: EVT-1806932
CAS Number: 1071463-83-6
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one belongs to the class of quinazolin-4(3H)-ones, heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. These compounds are frequently explored in medicinal chemistry due to their diverse pharmacological properties [, , ]. The specific compound possesses a primary amine group at the 6th position and a 3,4-dichlorobenzyl group at the 3rd position of the quinazolinone core. These substituents likely contribute to its unique reactivity and potential biological activity.

Potential Synthetic Route 1:

  • Starting from 5-bromoanthranilic acid, react with 3,4-dichlorobenzoyl chloride to obtain 6-bromo-2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one [].

1. IC87114 (2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one) []

    Compound Description: IC87114 is a potent and selective PI3Kδ inhibitor. The compound exhibits atropisomerism due to restricted rotation around the bond connecting the quinazolin-4(3H)-one core and the o-tolyl substituent. Research shows that both atropisomers of IC87114 have equal activity against PI3Kδ. Further modifications, such as introducing a methyl group at the methylene linker, significantly impact inhibitory activity, highlighting the importance of conformational flexibility in binding to PI3Kδ. []

2. 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one []

    Compound Description: This compound was synthesized as a potential muscle relaxant. Structural analysis revealed that the pendant benzene ring adopts a nearly perpendicular orientation to the quinazoline system, as indicated by the dihedral angle of 87.60 (12)°. The crystal structure is stabilized by intermolecular hydrogen bonding involving N—H⋯F, N—H⋯O, and C—H⋯O interactions. The fluoromethyl group exhibits rotational disorder over two positions. []

3. 3-Amino-2-methyl-quinazolin-4(3H)-ones []

    Compound Description: This study focused on synthesizing a series of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives using a green chemistry approach. The research investigated their potential as DNA photo-disruptive agents and explored their binding interactions with DNA through molecular docking studies. Notably, certain derivatives, particularly those containing 6-nitro substituents, exhibited significant photo-induced DNA damage, highlighting their potential as phototherapeutic agents. []

4. 3-Amino-2-methyl-6-lodo-quinazolin-4(3H)-one []

    Compound Description: This study focused on synthesizing and characterizing a novel ligand, 3-amino-2-methyl-6-iodo-quinazolin-4(3H)-one, and its corresponding Co(II), Cu(II), and Zn(II) complexes. The study investigated their in vitro antibacterial activity against various Gram-positive, Gram-negative bacteria, and fungi. The metal complexes demonstrated higher antibacterial activity compared to the free ligand, indicating the potential of metal complexation in enhancing biological activity. []

5. 3-{4-[2-Amino-4-(Substitutedphenyl)-2H-[1, 3] Oxazin/Thiazin-6-Yl} -2-Phenyl-3H-Quinazolin-4-One Derivatives []

    Compound Description: This study centered on developing new anticonvulsant agents with fewer side effects. The researchers synthesized and evaluated a series of novel 3-{4-[2-amino-4-(substitutedphenyl)-2H-[1, 3] oxazin/thiazin-6-yl} -2-phenyl-3H-quinazolin-4-one derivatives. The study employed molecular docking to assess their binding affinity to the GABAA receptor, a key target for anticonvulsant activity. Notably, compounds with specific substitutions, such as 5i and 5n, exhibited significant anticonvulsant activity in animal models without displaying neurotoxicity. []

6. Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo [1,2-a]pyridine-2-carboxylate (BIQO-19) []

    Compound Description: This study aimed to develop new therapies for non-small cell lung cancer (NSCLC), particularly targeting aurora kinase A (AKA). Researchers designed and synthesized BIQO-19, a quinazolin-4(3H)-one derivative exhibiting improved solubility and antiproliferative activity against NSCLC cells, including those resistant to EGFR-TKIs. BIQO-19 effectively inhibited AKA, leading to G2/M phase arrest and apoptosis in NSCLC cells. Combining BIQO-19 with gefitinib showed synergistic antiproliferative effects, suggesting its potential as a therapeutic agent for overcoming EGFR-TKI resistance in NSCLC. []

7. 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones []

    Compound Description: This study explores novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones as potential anthelmintic and antibacterial agents. The researchers synthesized and characterized eight new derivatives, predicting their molecular properties using computational tools like PASS, Molinspiration, Osiris, and SwissADME. In vitro assays demonstrated the anthelmintic efficacy of these compounds by assessing paralysis and mortality in earthworms. The study also investigated their antibacterial activity against Gram-positive and Gram-negative bacteria using the agar cup plate technique. The results suggest that these compounds hold promise as potential anthelmintic and antibacterial agents. []

8. 3-Amino-6-Iodo-2-Methyl Quinazolin 4-(3h)-one []

    Compound Description: This study aimed to synthesize new quinazolinone derivatives and evaluate their antibacterial activity. Researchers successfully synthesized 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and its precursor, 6-iodo-2-methyl-4H-benzo [D] [, ] oxazin-4-one. The compounds demonstrated promising antibacterial activities against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. Notably, 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one exhibited higher activity against Pseudomonas aeruginosa compared to its precursor. The study highlights the potential of these compounds as antibacterial agents. []

Overview

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by a fused benzene and pyrimidine ring structure. This particular compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Source

The synthesis of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one can be traced through various chemical pathways, often involving the modification of existing quinazolinone derivatives. The compound is typically synthesized from readily available starting materials such as 2-amino benzoic acid or related derivatives, followed by specific reactions that introduce the dichlorobenzyl group and amino functionality.

Classification

This compound can be classified under:

  • Chemical Class: Quinazolinones
  • Biological Activity: Potential anti-inflammatory and anticancer agents
  • Structural Type: Amino-substituted quinazolinone
Synthesis Analysis

Methods

The synthesis of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one typically involves several key steps:

  1. Formation of the Quinazolinone Backbone:
    • Starting from anthranilic acid or similar compounds, reactions with formamide at elevated temperatures can yield the quinazolinone structure.
    • Alternative methods include cyclization reactions involving isatoic anhydride with amines.
  2. Introduction of Substituents:
    • The introduction of the 3,4-dichlorobenzyl group can be achieved through Friedel-Crafts alkylation or nucleophilic substitution reactions.
    • The amino group is generally introduced via reductive amination or direct amination techniques.

Technical Details

The synthesis often employs solvents like ethanol or acetic acid under reflux conditions to ensure complete reactions. Characterization of the synthesized product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity.

Molecular Structure Analysis

Structure

The molecular structure of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one can be represented as follows:

C16H14Cl2N2O\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This formula indicates the presence of two chlorine atoms attached to a benzyl moiety, an amino group at the 6-position, and a quinazolinone core.

Data

  • Molecular Weight: 339.20 g/mol
  • Melting Point: Typically ranges between 220°C to 230°C depending on purity.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atoms on the benzyl group can be replaced by other nucleophiles.
  2. Reduction Reactions: The amino group may participate in reduction reactions under specific conditions.
  3. Condensation Reactions: The quinazolinone framework allows for further functionalization through condensation with aldehydes or ketones.

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC) to assess completion and purity. Spectroscopic methods are also employed post-reaction to verify structural integrity.

Mechanism of Action

Process

The mechanism by which 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one exerts its biological effects may involve:

  1. Inhibition of Enzymatic Activity: Compounds in this class often inhibit specific enzymes related to inflammation and cancer proliferation.
  2. Interaction with Cellular Targets: Binding to receptors or enzymes can modulate signaling pathways involved in cell growth and apoptosis.

Data

Studies have shown that quinazolinones can exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of halogenated compounds; can undergo substitution reactions.
  • pKa Values: The presence of the amino group suggests that it may act as a weak base.
Applications

Scientific Uses

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  2. Biological Research: Used in studies investigating mechanisms of action in cellular signaling pathways.
  3. Chemical Biology: May serve as a probe for studying quinazoline derivatives' biological effects.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Pharmacophores

Quinazolinone scaffolds have evolved from natural product isolations to synthetic therapeutic agents over two centuries. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through anthranilic acid and cyanide condensation [1] [4]. By 1903, Gabriel developed a robust synthesis via oxidation of 3,4-dihydroquinazoline, enabling systematic medicinal exploration [1] [5]. The mid-20th century marked a turning point with the isolation of antimalarial alkaloids like 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga, validating the pharmacophore’s biological relevance [1] [4]. Today, over 300,000 quinazoline-containing compounds are documented, with approximately 40,000 exhibiting confirmed bioactivities [1]. Notable drugs leveraging this scaffold include EGFR inhibitors (erlotinib) and α-adrenergic blockers (prazosin), underscoring their therapeutic versatility [5] [7].

Table 1: Milestones in Quinazolinone Drug Development

YearDiscovery/DevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core synthetic methodology
1950sAntimalarial quinazolinone alkaloids isolatedValidated natural bioactivity
1960sMethaqualone developed (sedative-hypnotic)First major quinazolinone-based drug
1980sPrazosin (antihypertensive) approvedDemonstrated scaffold adaptability to diverse targets
2000sEGFR inhibitors (e.g., erlotinib) commercializedHighlighted kinase inhibition applications

Structural Significance of 3-Substituted Quinazolin-4(3H)-one Derivatives

The 3-substituted quinazolin-4(3H)-one framework exhibits distinct chemical properties that underpin its pharmaceutical utility:

  • Tautomeric Stability: The 4-keto group enables lactam-lactim tautomerism, facilitating hydrogen bonding with biological targets like enzyme active sites (e.g., kinases, dihydrofolate reductase) [4] [9]. This tautomerism enhances solubility and target engagement.
  • Synthetic Versatility: Position N3 serves as a strategic handle for introducing alkyl/aryl groups via:
  • Niementowski’s synthesis (anthranilic acid + amides)
  • Phosphorus trichloride-mediated cyclization (o-aminobenzoic acids + amines) [4]
  • Microwave-assisted methods improving yields >90% [4]
  • Conformational Influence: 3-Benzyl substitutions (e.g., 3,4-dichlorobenzyl) restrict molecular rotation, promoting optimal binding pocket occupancy. This rigidity enhances selectivity for targets like antimicrobial enzymes or kinase domains [4] [7].

Table 2: Synthetic Routes to 3-Substituted Quinazolin-4(3H)-ones

MethodReagents/ConditionsKey Advantages
Niementowski SynthesisAnthranilic acid + amides, 130°CSingle-step, high atom economy
Grimmel-Guinther-Morgano-Aminobenzoic acid + amine + PCl₃, toluene, ΔCompatible with sterically hindered amines
Microwave-AssistedAnthranilamide + aldehydes, MW, 100–150°C>90% yield, <30 minutes
One-Pot Cyclization2-Aminobenzonitrile + aldehydes, I₂ catalysisEco-friendly (water solvent)

Role of 6-Amino and 3,4-Dichlorobenzyl Substituents in Bioactivity

The strategic incorporation of 6-amino and 3,4-dichlorobenzyl groups enhances target affinity and pharmacokinetics:

  • 6-Amino Group:
  • Acts as a hydrogen-bond donor/acceptor, strengthening interactions with residues in enzymatic pockets (e.g., bacterial DNA gyrase) [6].
  • Electron-donating effect increases π-electron density in the quinazolinone ring, improving interaction with aromatic residues in hydrophobic pockets [1] [6].
  • Derivatives with 6-amino substitutions show 4–16-fold higher potency against Staphylococcus aureus compared to unsubstituted analogs [6].
  • 3,4-Dichlorobenzyl Moiety:
  • Chlorine atoms confer lipophilicity (log P ↑), facilitating membrane penetration in Gram-positive bacteria [3] [6].
  • The electron-withdrawing character polarizes the C3–N bond, enhancing electrophilicity for nucleophilic attack in covalent inhibition scenarios [4].
  • Steric bulk selectively blocks access to off-target binding sites, reducing adverse interactions [7]. Antimicrobial studies confirm that 3-(3,4-dichlorobenzyl) derivatives exhibit MIC values of ≤2 µg/mL against resistant E. coli strains, outperforming non-halogenated analogs [6].

Hybridization of these groups creates synergistic effects: the 6-amino group directs solubility and target recognition, while the dichlorobenzyl moiety drives hydrophobic embedding. This combination is optimal for dual-targeting agents, such as kinase-DNA gyrase inhibitors [5] [8].

Compound Listing:

  • 6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one
  • 2-Cyano-3,4-dihydro-4-oxoquinazoline
  • 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone
  • Prazosin
  • Erlotinib

Properties

CAS Number

1071463-83-6

Product Name

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

IUPAC Name

6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2

InChI Key

JZAIFTGBCQQODC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.